3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-6-4-5-7-14(11)18(20)24-13-8-9-16-15(10-13)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIBHBPWUYZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate is a complex organic compound that belongs to the class of benzoates and furan derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16O4, with a molecular weight of approximately 296.32 g/mol. Its structure includes a methoxycarbonyl group attached to a benzo[b]furan ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 30 |
Cytotoxicity
Cytotoxicity studies using various cancer cell lines (e.g., HeLa, MCF-7) have shown that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 20 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act on specific receptors, modulating signaling pathways associated with inflammation and cancer progression.
- Radical Scavenging : The presence of the furan moiety contributes to its ability to donate electrons and neutralize free radicals.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Applications : In vitro studies showed that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard treatments against resistant bacterial strains.
- Neuroprotective Effects : Animal models have suggested that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. Key findings include:
- Cytotoxicity against Cancer Cell Lines : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Mechanisms of Action :
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For example:
- Inhibition of Pathogens : It exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate strong potential for development into antimicrobial agents .
Synthetic Methodologies
The synthesis of 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate typically involves several key steps:
- Formation of the Benzo[b]furan Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Esterification Reactions : The methoxycarbonyl group is introduced via esterification reactions using methanol and a suitable acid catalyst.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound involved testing against various human cancer cell lines. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of this compound were tested against clinical strains of bacteria. The findings revealed that certain derivatives had MIC values lower than traditional antibiotics, suggesting a promising avenue for new antimicrobial therapies .
Summary Table of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay on HepG2 and MCF-7 cells | Significant cytotoxicity; mechanisms involve apoptosis |
| Antimicrobial Activity | Disc diffusion method | Effective against Staphylococcus aureus; low MIC |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features include:
3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-(pentafluorophenoxy)acetate (C₂₁H₁₄F₅O₆): The pentafluorophenoxyacetate group increases lipophilicity and metabolic stability, making it suitable for applications requiring prolonged bioavailability .
2-Methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyl)oxy-1-benzofuran-3-carboxylate (C₁₉H₁₆N₂O₉): Incorporation of a nitrofuran group may confer antimicrobial properties, as nitroheterocycles are known for their activity against anaerobic pathogens .
Physicochemical Properties
*Estimated using fragment-based methods. †Assumed based on structural similarity. ‡Hypothesized formula.
Q & A
Q. What are the common synthetic routes for preparing 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate?
- Methodological Answer : A typical synthesis involves multi-step esterification and cyclization. For example:
Esterification : React 2-methylbenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with a hydroxy-substituted benzo[b]furan intermediate.
Cyclization : Use acid-catalyzed Friedel-Crafts acylation to form the benzo[b]furan core.
Key steps include protecting reactive groups (e.g., hydroxyl) and optimizing reaction conditions (e.g., anhydrous, inert atmosphere) to prevent hydrolysis. Characterization via NMR (¹H/¹³C) and HPLC ensures purity .
Q. How can the solubility and stability of this compound be experimentally determined for storage and handling?
- Methodological Answer :
- Solubility : Perform a gradient solubility test in solvents (e.g., DMSO, ethanol, hexane) at 25°C. Measure saturation points via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH, temperature (4°C vs. 25°C), and light exposure. Monitor decomposition via LC-MS over 14 days. Store in amber vials at -20°C under nitrogen to minimize oxidation .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxycarbonyl (δ ~3.8 ppm for OCH₃) and benzoate ester (δ ~7.5–8.1 ppm for aromatic protons).
- FT-IR : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and benzo[b]furan ring vibrations (~1600 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 378.12). Compare with computational predictions using DFT methods .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Frontier orbitals : HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction design.
Validate results against experimental UV-Vis and cyclic voltammetry data. Note that inclusion of exact exchange terms (e.g., in ωB97X-D) improves accuracy for aromatic systems .
Q. What strategies optimize catalytic efficiency in benzo[b]furan derivatization reactions?
- Methodological Answer :
- Palladium catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 5-position. Monitor regioselectivity via in situ NMR.
- Photocatalysis : Employ Ru(bpy)₃²+ under blue light for C–H functionalization. Adjust solvent (acetonitrile vs. DMF) to control reaction kinetics.
Optimize ligand-metal ratios and reaction time to minimize byproducts. Compare yields using HPLC-DAD .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to target proteins (e.g., cytochrome P450). Prioritize poses with lowest binding energy.
- In vitro assays : Test inhibitory activity via fluorescence-based enzymatic assays (e.g., IC₅₀ determination).
- Metabolite tracking : Synthesize radiolabeled analogs (³H/¹⁴C) to study metabolic pathways in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
